molecular formula C11H18N2O3 B10761621 2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)- CAS No. 5767-32-8

2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)-

Cat. No.: B10761621
CAS No.: 5767-32-8
M. Wt: 226.27 g/mol
InChI Key: WEXRUCMBJFQVBZ-ZETCQYMHSA-N
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Description

2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)- is a chemical compound that belongs to the class of barbiturates. Barbiturates are derivatives of barbituric acid and are known for their sedative and hypnotic properties. This specific compound is a stereoisomer, meaning it has a specific spatial arrangement of atoms that distinguishes it from other isomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)- typically involves the condensation of urea with malonic acid derivatives. The reaction is carried out under acidic or basic conditions to form the pyrimidine ring. The specific substituents, 5-ethyl and 5-(1-methylbutyl), are introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired stereochemistry. The final product is purified through crystallization or chromatography techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide).

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols or amines

    Substitution: Halogenated derivatives

Scientific Research Applications

2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic uses, including as a sedative or anesthetic agent.

    Industry: Utilized in the manufacture of pharmaceuticals and as an intermediate in chemical production.

Mechanism of Action

The compound exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another barbiturate with similar sedative properties but different substituents.

    Secobarbital: Known for its use as a short-term sedative and anesthetic.

    Thiopental: Used as an anesthetic agent with rapid onset of action.

Uniqueness

2,4,6(1H,3H,5H)-pyrimidinetrione, 5-ethyl-5-(1-methylbutyl)-, (S)- is unique due to its specific stereochemistry, which can influence its pharmacological properties and interactions with biological targets. Its distinct substituents also contribute to its unique chemical reactivity and applications.

Properties

CAS No.

5767-32-8

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

5-ethyl-5-[(2S)-pentan-2-yl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/t7-/m0/s1

InChI Key

WEXRUCMBJFQVBZ-ZETCQYMHSA-N

Isomeric SMILES

CCC[C@H](C)C1(C(=O)NC(=O)NC1=O)CC

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC

Color/Form

Crystals from alcohol
White to practically white, fine, powder
Needles from wate

melting_point

130 °C
129.5 °C

physical_description

Solid

Related CAS

57-33-0 (mono-hydrochloride salt)

solubility

A white, hygroscopic, crystalline powder or granules, odorless or with a slight characteristic odor, with a slightly bitter taste. Very sol in water and alcohol;  practically insol in ether. A 10% soln in water has pH of 9.6 to 11 and slowly decomposes. /Pentobarbitone sodium/
A fine, white, odorless, crystalline powder with a slightly bitter taste. Sparingly sol in water;  slightly sol in alcohol;  practically insol in ether. A saturated soln in water has a pH of about 9.5. /Pentobarbital calcium/
Slightly soluble in water;  soluble in ethanol, ethyl ether
Very slightly soluble in water and carbon tetrachloride;  very soluble in acetone and methyl alcohol
1 part in 4.5 parts alcohol;  1 part in 4 parts chloroform;  1 part in 10 parts ether
In water, 679 mg/L at 25 °C
8.64e-01 g/L

Origin of Product

United States

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